molecular formula C9H17N3 B13072240 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13072240
M. Wt: 167.25 g/mol
InChI Key: GIVUXXTZZXBWDK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 2,2-dimethylpropyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent, such as 2,2-dimethylpropyl bromide, in the presence of a base like potassium carbonate.

    Methylation of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylpropyl)-3-methyl-1H-pyrazol-5-amine: A structural isomer with the methyl group at a different position.

    1-(2,2-Dimethylpropyl)-5-ethyl-1H-pyrazol-3-amine: An analog with an ethyl group instead of a methyl group.

    1-(2,2-Dimethylpropyl)-5-phenyl-1H-pyrazol-3-amine: An analog with a phenyl group instead of a methyl group.

Uniqueness

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-7-5-8(10)11-12(7)6-9(2,3)4/h5H,6H2,1-4H3,(H2,10,11)

InChI Key

GIVUXXTZZXBWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)(C)C)N

Origin of Product

United States

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